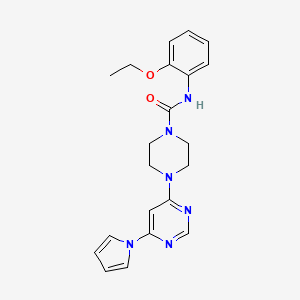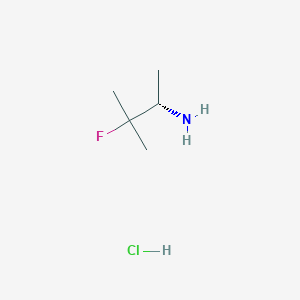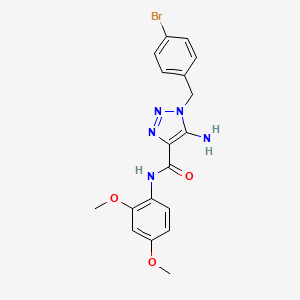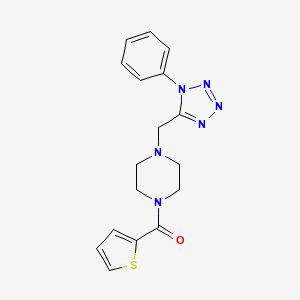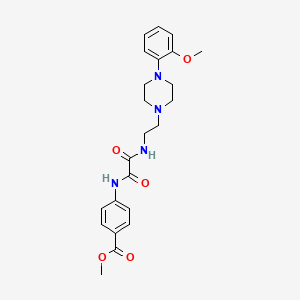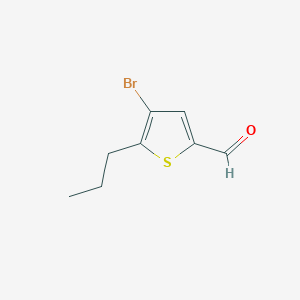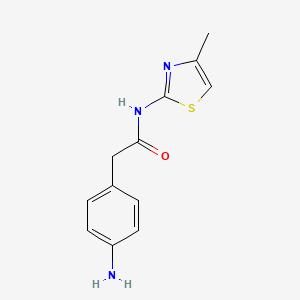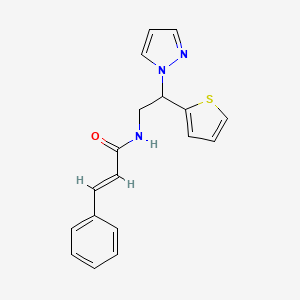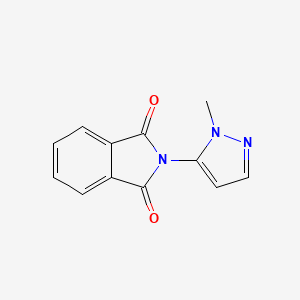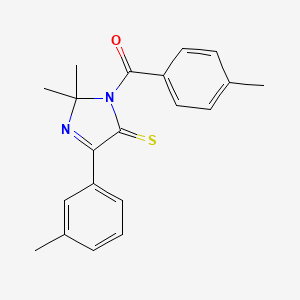
(2,2-dimethyl-5-thioxo-4-(m-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,2-dimethyl-5-thioxo-4-(m-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Compounds with imidazole cores are significant in the synthesis of new chemical entities with potential catalytic activities. For example, the synthesis of new Schiff base and its metal(II) complexes has been explored for their antimicrobial and catalytic activities, suggesting a pathway where similar compounds could be applied in catalysis or as antimicrobial agents (Aslan et al., 2017). The catalytic activities of these compounds, especially in Suzuki–Miyaura cross-coupling reactions in aqueous media, highlight the potential for related compounds in facilitating organic transformations.
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of compounds with imidazole and thiazole moieties has been a significant area of focus. The synthesis of naphthoquinone derivatives, for instance, indicates the potential for related compounds to serve as templates for developing new antimicrobial and anticancer agents (Nakamori et al., 1988). These studies underline the importance of exploring the biological activities of compounds with similar structures for therapeutic applications.
Materials Science and Photoreactive Properties
In materials science, the photoreactive properties of compounds with thiazole and imidazole groups have been investigated. Photoreactions of thiabendazole, a thiazole derivative, in the presence of singlet oxygen, offer insights into the potential use of related compounds in developing materials responsive to light or as part of photodynamic therapy strategies (Mahran et al., 1983).
Coordination Chemistry and Metal Complex Formation
The study of coordination chemistry, particularly the formation of metal complexes with ligands containing imidazole or similar heterocyclic moieties, is pivotal in developing new materials and catalysts. For example, the synthesis and crystal structure analysis of complexes with copper(II) and cobalt(II) demonstrate the utility of such compounds in coordination chemistry, potentially leading to applications in catalysis or material science (Sokol et al., 2011).
Properties
IUPAC Name |
[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-8-10-15(11-9-13)18(23)22-19(24)17(21-20(22,3)4)16-7-5-6-14(2)12-16/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIBTHSZVWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
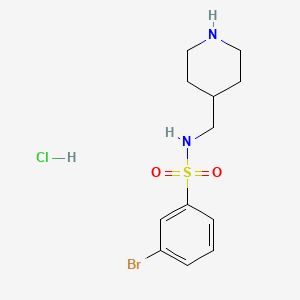
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)
